molecular formula C11H17N3 B11905686 (3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine

(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine

Cat. No.: B11905686
M. Wt: 191.27 g/mol
InChI Key: XCVHJMFHDOTEPF-UHFFFAOYSA-N
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Description

(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of Relaxin receptor 1 (RXFP1) agonists . Compounds based on the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine scaffold are being investigated for their potential in treating fibrotic diseases, including idiopathic pulmonary fibrosis, non-alcoholic steatohepatitis (NASH), and other chronic liver and kidney diseases . Research indicates that RXFP1 agonists hold therapeutic promise for various cardiovascular conditions, such as chronic and acute heart failure . This specific cyclopropyl-substituted derivative serves as a key synthetic intermediate for researchers exploring structure-activity relationships to optimize the potency and pharmacokinetic properties of new drug candidates . The compound is provided for research applications only and is a crucial tool for scientists engaged in early-stage drug discovery, hit-to-lead optimization, and the synthesis of novel bioactive molecules. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

(3-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine

InChI

InChI=1S/C11H17N3/c12-7-9-10-3-1-2-6-14(10)11(13-9)8-4-5-8/h8H,1-7,12H2

InChI Key

XCVHJMFHDOTEPF-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=C(N=C2C3CC3)CN)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine typically involves multi-step reactions starting from commercially available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For example, the condensation of cyclopropylamine with a suitable aldehyde or ketone, followed by cyclization and reduction steps, can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced amines or alcohols.

Scientific Research Applications

(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituents:

Compound Name Core Structure Position 3 Substituent Position 1 Substituent Molecular Weight Key References
(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine Tetrahydroimidazo[1,5-a]pyridine Cyclopropyl Methanamine 191.25 (calc.)
(R)-(+)-5-(p-Cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (Fadrozole) Tetrahydroimidazo[1,5-a]pyridine p-Cyanophenyl Hydrogen 238.28
1-{3-Cyclobutyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine Tetrahydroimidazo[1,5-a]pyridine Cyclobutyl Methanamine 205.30
3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-methanamine Imidazo[1,5-a]pyridine (non-sat.) 4-Chlorophenyl Methanamine 273.75
6-(2-Fluoro-5-methoxybenzyl)-1-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine Tetrahydroimidazo[1,5-a]pyridine Isopropyl 2-Fluoro-5-methoxybenzyl 373.45

Key Observations :

  • Cyclopropyl vs. Cyclobutyl : The cyclopropyl derivative (MW 191.25) has a smaller, strained ring compared to the cyclobutyl analogue (MW 205.30), which may enhance metabolic stability due to reduced enzymatic degradation .
  • Aromatic vs. Aliphatic Substituents : The 4-chlorophenyl derivative (LogP 3.81) is more lipophilic than the cyclopropyl compound, likely affecting membrane permeability and bioavailability .
  • Enantiomeric Purity : Fadrozole derivatives (e.g., aldosterone synthase inhibitors) emphasize enantiomeric excess (>97% ee), suggesting stereochemistry is critical for target binding .
Enzyme and Receptor Targeting
  • Aldosterone Synthase Inhibition: Fadrozole derivatives (e.g., (R)-(+)-5-(p-cyanophenyl)-tetrahydroimidazo[1,5-a]pyridine) exhibit potent aldosterone synthase inhibition, with clinical applications in hypertension and hyperaldosteronism. The p-cyanophenyl group enhances binding affinity to the enzyme's active site .
  • Dual Orexin Receptor Antagonism : 1-Chloro-tetrahydroimidazo[1,5-a]pyrazine derivatives demonstrate sleep-promoting activity via orexin receptor antagonism. The chloro substituent at position 1 is critical for receptor interaction, whereas the methanamine group in the target compound may alter selectivity .
  • EED Protein Inhibition : The 2-fluoro-5-methoxybenzyl-substituted derivative (MW 373.45) binds to the Polycomb protein EED, as confirmed by X-ray crystallography. The fluoro and methoxy groups optimize hydrophobic and hydrogen-bonding interactions .
Antibacterial Activity
  • Tetrahydroimidazo[1,2-a]pyrimidine-hydrazone derivatives (e.g., compound 8d) show broad-spectrum antibacterial activity (30–33 mm inhibition zones against E. coli and S. aureus). While structurally distinct, the methanamine group in the target compound could similarly enhance solubility and bacterial membrane penetration .
LogP and Polar Surface Area (PSA)
  • Cyclopropyl-containing compounds may exhibit balanced LogP values, optimizing both solubility and permeability.

Biological Activity

(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₃N₃
  • Molecular Weight : 163.22 g/mol
  • IUPAC Name : this compound

The compound features a cyclopropyl group attached to a tetrahydroimidazo[1,5-a]pyridine core. This unique structural configuration contributes to its distinct pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings : A related compound demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 1.49 to 5.95 µM .

Anticancer Properties

The compound has been investigated for its potential anticancer effects:

  • In Vitro Studies : In studies involving cancer cell lines such as HL60 and MCF7, compounds with similar structures showed promising antitumor activity. The mechanism of action is thought to involve apoptosis induction and cell cycle arrest .

The biological activity of this compound is believed to be mediated through:

  • Receptor Interaction : The compound may act as a ligand for various receptors or enzymes involved in cellular signaling pathways.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes critical for pathogen survival or cancer cell proliferation.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialBenzothiazole derivativesMIC values 1.49 - 5.95 µM
AnticancerImidazo derivativesInduction of apoptosis in HL60 cells
Enzyme InhibitionSimilar heterocyclesInhibition of tyrosine phosphatases

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of imidazo derivatives against resistant strains of bacteria. The results indicated that these compounds could serve as potential candidates for developing new antibiotics due to their unique mechanisms of action.

Case Study 2: Anticancer Activity

In another investigation, the anticancer properties of a structurally similar compound were assessed in vivo using murine models. The results demonstrated significant tumor growth inhibition and extended survival rates in treated mice compared to controls.

Q & A

Q. What are the optimal synthetic strategies for (3-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclocondensation of nitroalkanes with substituted pyridines under acidic conditions (e.g., polyphosphoric acid at 160°C). Key steps include:

  • Cyclopropane introduction: Cyclopropyl groups are introduced via [2+1] cycloaddition using dichlorocarbene intermediates .
  • Amine functionalization: The methanamine group is added via Gabriel synthesis or reductive amination, requiring anhydrous solvents (DMF, THF) and catalysts like Pd/C for hydrogenation .
  • Optimization: Yield (60–85%) depends on solvent polarity, temperature control (±2°C), and stoichiometric ratios of nitroalkanes to pyridine precursors .

Q. How can researchers ensure purity and structural fidelity during synthesis?

Methodological Answer:

  • Purification: Use gradient flash chromatography (silica gel, hexane/EtOAc) or preparative HPLC (C18 column, acetonitrile/water) to isolate the compound (>95% purity) .
  • Characterization: Validate via 1H^1H-/13C^{13}C-NMR (e.g., δ 2.8–3.2 ppm for cyclopropyl protons), high-resolution mass spectrometry (HRMS; m/z calculated for C11_{11}H16_{16}N3_3: 190.1345), and IR spectroscopy (N-H stretch at ~3350 cm1^{-1}) .

Advanced Research Questions

Q. What reaction pathways enable functionalization of the methanamine group for SAR studies?

Methodological Answer:

  • Acylation: React with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine to form amides, enhancing lipophilicity for membrane permeability assays .
  • Alkylation: Use alkyl halides (e.g., methyl iodide) in DMF with K2_2CO3_3 to generate secondary amines, probing steric effects on receptor binding .
  • Metal coordination: The amine and imidazole nitrogen atoms facilitate chelation with Cu(II) or Zn(II), studied via UV-Vis spectroscopy (λ~450 nm for d-d transitions) .

Q. How can researchers identify biological targets and mechanisms of action?

Methodological Answer:

  • Kinase inhibition assays: Screen against kinase panels (e.g., EGFR, CDK2) using ADP-Glo™ assays. IC50_{50} values correlate with structural analogs showing sub-µM inhibition .
  • Receptor binding studies: Radioligand displacement assays (e.g., 3H^3H-GABAA_A receptors) in HEK293 cells, with Ki_i values calculated via nonlinear regression .
  • Metabolic stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to predict in vivo half-life .

Q. What structural features drive selectivity in pharmacological activity?

Methodological Answer:

  • Cyclopropyl vs. alkyl substituents: Cyclopropyl enhances rigidity, reducing entropic penalties during receptor binding compared to flexible alkyl chains (ΔΔG ~2 kcal/mol) .
  • Imidazo-pyridine core: The fused ring system stabilizes π-π interactions with aromatic residues (e.g., Phe in kinase ATP pockets), confirmed via X-ray crystallography of analogs .
  • Amine positioning: Para-substitution on the pyridine ring improves solubility (logP reduction by 0.5 units) without compromising target affinity .

Q. How should researchers address contradictory data in biological activity across studies?

Methodological Answer:

  • Assay standardization: Control variables like cell line (HEK293 vs. HeLa), ATP concentration (1 mM vs. 10 µM), and incubation time (1 hr vs. 24 hrs) to minimize variability .
  • Metabolite profiling: Use LC-QTOF-MS to identify active metabolites (e.g., N-oxides) that may contribute to off-target effects .
  • Computational docking: Compare binding poses in homology models (e.g., SwissModel) to reconcile differences in IC50_{50} values across receptor isoforms .

Q. What computational methods predict the compound’s interaction with novel targets?

Methodological Answer:

  • Molecular dynamics (MD): Simulate binding to GPCRs (e.g., 5-HT2A_{2A}) using AMBER22, analyzing RMSD (<2 Å) and hydrogen bond persistence (>80% simulation time) .
  • QSAR modeling: Train models on imidazo-pyridine derivatives using descriptors like polar surface area (PSA) and molar refractivity to predict BBB permeability .
  • Free energy perturbation (FEP): Calculate ΔΔG for cyclopropyl vs. methyl substitutions in kinase binding sites using Schrödinger Suite .

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